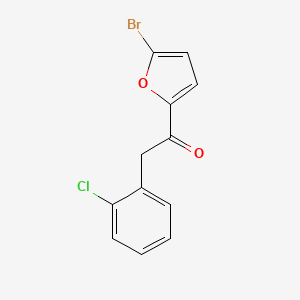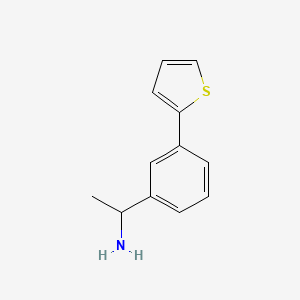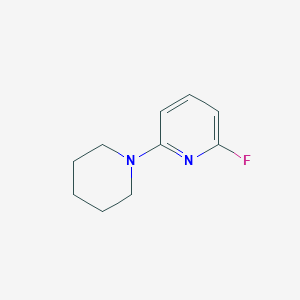
3-(3,5-Dichlorophenyl)-3-hydroxy-2,2-dimethylpropanoic acid
Vue d'ensemble
Description
This typically includes the compound’s systematic name, its common names, and its structural formula. The description may also include the compound’s physical appearance.
Synthesis Analysis
This involves a detailed look at the methods used to synthesize the compound. It can include the starting materials, the type of reaction, the catalysts used, and the yield of the product.Molecular Structure Analysis
This involves examining the compound’s molecular structure, including its atomic arrangement and any functional groups. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It can include the reactants, products, and mechanisms of these reactions.Physical And Chemical Properties Analysis
This includes the compound’s melting point, boiling point, solubility, density, and other physical properties. Chemical properties might include its acidity or basicity, its reactivity with other compounds, and its optical activity.Applications De Recherche Scientifique
Synthesis and Cytotoxic Activity
Novel metal complexes derived from methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, a structurally related compound, were synthesized and tested for anti-tumor activities. These complexes demonstrated inhibitory actions on human colorectal carcinoma cells (HCT-116) without affecting normal cells (HEK-293), suggesting their potential as cancer therapy agents. Molecular docking supported the activity of these compounds as CDK8-CYCC kinase inhibitors, proposing a mechanism for colon cancer treatment (Aboelmagd et al., 2021).
Anticancer Activity
A series of compounds based on the modification of the model methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate exhibited potent HDAC inhibitory activities. These derivatives were designed and synthesized to explore their anticancer potential. Specifically, they showed selective inhibition against the proliferation of colon cancer cells, with compounds demonstrating high inhibitory activity while being non-toxic to normal cells. This specificity highlights their promise for targeted cancer therapy, operating potentially through the HSP90 and TRAP1 mediated signaling pathways (Rayes et al., 2020).
Synthesis and Antiproliferative Assay
The synthesis and biological testing of triazolyl-2,2-dimethyl-3-phenylpropanoates, inspired by the structural framework of 3-(3,5-Dichlorophenyl)-3-hydroxy-2,2-dimethylpropanoic acid derivatives, indicated promising antiproliferative activity against cancer cell lines, including HeLa, HCT-116, MCF-7, PC3, and A549. These findings identify potential candidates for further optimization as HDAC inhibitors, contributing to the development of new cancer treatments (El-Rayes et al., 2019).
Herbicidal, Fungicidal, and Insecticidal Evaluation
Research into 3-(dichlorophenyl)isocoumarins and (±)-3,4-dihydroisocoumarins, compounds related to the chemical structure of interest, revealed their effectiveness as plant and fungus growth inhibitors. These findings open new avenues for the design of bioactive herbicides and fungicides, although no insecticidal effects were observed. Such studies underscore the diverse potential applications of these compounds in agricultural and environmental sciences (Qadeer et al., 2007).
Safety And Hazards
This includes information on the compound’s toxicity, flammability, and other hazards. It also includes precautions that should be taken when handling the compound.
Orientations Futures
This could involve potential applications of the compound, areas of research that could be explored, and how the compound could be modified to enhance its properties or reduce its side effects.
Propriétés
IUPAC Name |
3-(3,5-dichlorophenyl)-3-hydroxy-2,2-dimethylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2O3/c1-11(2,10(15)16)9(14)6-3-7(12)5-8(13)4-6/h3-5,9,14H,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRIIZIFOBZCZMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C1=CC(=CC(=C1)Cl)Cl)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-Dichlorophenyl)-3-hydroxy-2,2-dimethylpropanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



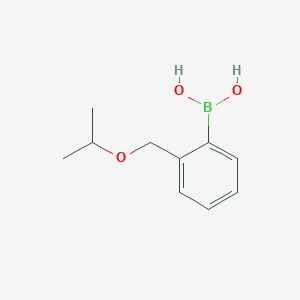

![1-[(1-Aminobutan-2-yl)oxy]-3-(trifluoromethyl)benzene](/img/structure/B1443412.png)

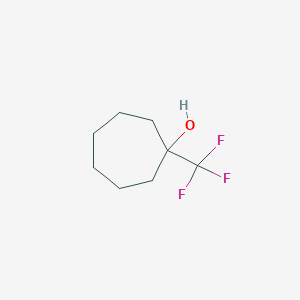
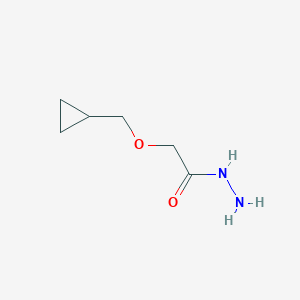
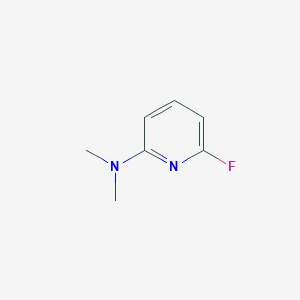
![2H,3H,4H,5H,7H,8H,9H,10H-naphtho[2,3-b]oxepin-5-one](/img/structure/B1443421.png)
![(3-Fluoro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl)methanamine](/img/structure/B1443424.png)
